Methyl 4-{[(2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)sulfonyl]amino}benzoate
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Overview
Description
METHYL 4-(2-HYDROXY-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDO)BENZOATE is a complex organic compound that features a pyrimidine ring, a sulfonamide group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-(2-HYDROXY-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDO)BENZOATE typically involves the condensation of ethyl acetoacetate with 2-cyano-N-(substituted phenyl)ethanamides using microwave-assisted chemistry . The reaction conditions often include the use of solvents like ethanol and catalysts such as potassium hydroxide to facilitate the condensation process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the microwave-assisted method to ensure high yield and purity. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-(2-HYDROXY-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDO)BENZOATE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted sulfonamides.
Scientific Research Applications
METHYL 4-(2-HYDROXY-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDO)BENZOATE has several scientific research applications:
Mechanism of Action
The mechanism of action of METHYL 4-(2-HYDROXY-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDO)BENZOATE involves its interaction with biological molecules. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes that utilize PABA as a substrate . This inhibition can disrupt essential biological processes, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- N-Ethyl-3-cyano-4-methyl-6-hydroxy-2-pyridone
- Ethyl 1,4-dihydro-2-hydroxy-6-methyl-4-phenyl-5-pyrimidinecarboxylate
Uniqueness
METHYL 4-(2-HYDROXY-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDO)BENZOATE is unique due to its combination of a pyrimidine ring, sulfonamide group, and benzoate ester. This structure provides a versatile platform for chemical modifications and potential biological activities that are not commonly found in similar compounds.
Properties
Molecular Formula |
C13H13N3O6S |
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Molecular Weight |
339.33 g/mol |
IUPAC Name |
methyl 4-[(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)sulfonylamino]benzoate |
InChI |
InChI=1S/C13H13N3O6S/c1-7-10(11(17)15-13(19)14-7)23(20,21)16-9-5-3-8(4-6-9)12(18)22-2/h3-6,16H,1-2H3,(H2,14,15,17,19) |
InChI Key |
YOHIDKWFDHPIEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)OC |
Origin of Product |
United States |
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